molecular formula C10H12F2O B1411404 3-Difluoromethyl-2,4-dimethylanisole CAS No. 1803827-41-9

3-Difluoromethyl-2,4-dimethylanisole

Cat. No.: B1411404
CAS No.: 1803827-41-9
M. Wt: 186.2 g/mol
InChI Key: DJEJHICZQIVJPI-UHFFFAOYSA-N
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Description

3-Difluoromethyl-2,4-dimethylanisole is an organic compound with the molecular formula C10H12F2O It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring that also contains two methyl groups and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethyl-2,4-dimethylanisole typically involves the introduction of the difluoromethyl group to a pre-existing aromatic structure. One common method is the difluoromethylation of 2,4-dimethylanisole using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph). The reaction is often catalyzed by transition metals like copper or palladium under controlled conditions to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced difluoromethylating reagents and catalysts can streamline the synthesis, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethyl-2,4-dimethylanisole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 3-difluoromethyl-2,4-dimethylbenzaldehyde or 3-difluoromethyl-2,4-dimethylbenzoic acid.

    Reduction: Formation of 3-methyl-2,4-dimethylanisole.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Difluoromethyl-2,4-dimethylanisole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Difluoromethyl-2,4-dimethylanisole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylanisole: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    3-Trifluoromethyl-2,4-dimethylanisole: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can significantly alter its reactivity and interactions.

    3-Methyl-2,4-dimethylanisole: Lacks the fluorine atoms, leading to different physical and chemical characteristics.

Uniqueness

3-Difluoromethyl-2,4-dimethylanisole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated or differently fluorinated analogs .

Properties

IUPAC Name

3-(difluoromethyl)-1-methoxy-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-5-8(13-3)7(2)9(6)10(11)12/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEJHICZQIVJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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